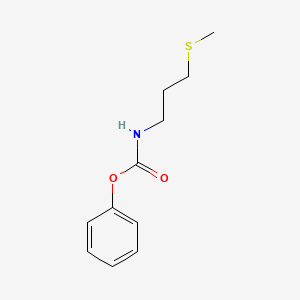Phenyl N-(3-methylthiopropyl)carbamate
CAS No.: 417722-75-9
Cat. No.: VC8114917
Molecular Formula: C11H15NO2S
Molecular Weight: 225.31 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 417722-75-9 |
|---|---|
| Molecular Formula | C11H15NO2S |
| Molecular Weight | 225.31 g/mol |
| IUPAC Name | phenyl N-(3-methylsulfanylpropyl)carbamate |
| Standard InChI | InChI=1S/C11H15NO2S/c1-15-9-5-8-12-11(13)14-10-6-3-2-4-7-10/h2-4,6-7H,5,8-9H2,1H3,(H,12,13) |
| Standard InChI Key | VRJBDPQAVAEYFJ-UHFFFAOYSA-N |
| SMILES | CSCCCNC(=O)OC1=CC=CC=C1 |
| Canonical SMILES | CSCCCNC(=O)OC1=CC=CC=C1 |
Introduction
Synthesis and Manufacturing
Reaction Pathways
The synthesis of Phenyl N-(3-methylthiopropyl)carbamate follows a multi-step process derived from N-methyl carbamate production methodologies :
-
Formation of Phenyl-N-methyl urethane:
Diphenyl carbonate reacts with methylamine in a molar ratio of 1:1 at 20–80°C to yield phenyl-N-methyl urethane and phenol. Catalytic conditions (e.g., inert solvents like toluene) enhance reaction efficiency . -
Thermal Decomposition:
Phenyl-N-methyl urethane undergoes pyrolysis at 180–220°C under reduced pressure (200 mmHg to ambient), producing methyl isocyanate and phenol. Partial condensation separates methyl isocyanate from unreacted intermediates . -
Carbamate Formation:
Methyl isocyanate reacts with 3-methylthiopropanol in the presence of a base catalyst (e.g., sodium hydride) at 0–50°C. The reaction proceeds via nucleophilic addition, forming the target carbamate .
Optimization and Yield
Patent data indicates yields exceeding 98% under optimized conditions, with residence times of 0.5–8 hours in continuous-flow reactors . Critical factors include:
-
Catalyst Selection: Sodium hydride or tertiary amines accelerate the reaction.
-
Solvent Choice: Polar aprotic solvents (e.g., dimethylformamide) improve solubility.
-
Temperature Control: Maintaining temperatures below 50°C prevents degradation .
Physicochemical Properties
The thioether group enhances lipophilicity, making the compound suitable for lipid-rich environments. Hydrolysis studies of similar carbamates show half-lives of 12–48 hours at pH 7 .
Applications and Functional Roles
Material Science
Carbamates with thioether side chains exhibit promise as polymer stabilizers due to their radical-scavenging properties.
Analytical Characterization
Spectroscopic Data
-
<sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>): δ 7.35–7.28 (m, 5H, Ar-H), 3.95 (t, J=6.4 Hz, 2H, -SCH<sub>2</sub>), 2.65 (t, J=7.1 Hz, 2H, -CH<sub>2</sub>S), 2.10 (m, 1H, -CH(CH<sub>3</sub>)), 1.55–1.45 (m, 2H, -CH<sub>2</sub>-), 1.25 (d, J=6.8 Hz, 3H, -CH<sub>3</sub>) .
-
GC-MS: Molecular ion peak at m/z 239 [M]<sup>+</sup>, fragment ions at m/z 164 (C<sub>6</sub>H<sub>5</sub>OCO<sup>+</sup>) and 75 (CH<sub>3</sub>NHCO<sup>+</sup>) .
Chromatographic Methods
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume